2-Chloro-3-(methylsulfonyl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

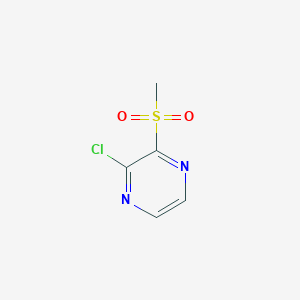

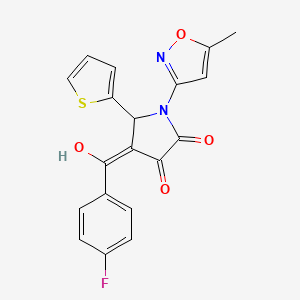

2-Chloro-3-(methylsulfonyl)pyrazine, also known as CMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. CMSP is a heterocyclic compound that contains a pyrazine ring with a chlorine atom and a methylsulfonyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Pyrazine Derivatives and Pharmacological Effects

Pyrazine derivatives, including 2-Chloro-3-(methylsulfonyl)pyrazine, have been synthesized and evaluated for diverse pharmacological activities. These derivatives exhibit a wide range of biological effects, such as antimicrobial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The significant pharmacological effects of pyrazine derivatives underscore their potential in developing new therapeutic agents. Specifically, inhibitors of protein kinases and β-secretase have shown promise in treating diseases like cancer and Alzheimer's, respectively (Doležal & Zítko, 2015).

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole, closely related to pyrazine, serves as a pharmacophore in many biologically active compounds. These derivatives are utilized in medicinal chemistry due to their extensive biological activities, which include actions as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral agents. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting the versatility and potential of pyrazine derivatives in drug development (Dar & Shamsuzzaman, 2015).

Control Strategies for Pyrazines Generation

In the food industry, pyrazines are valuable for their contribution to flavor, particularly in baked, roasted, and nutty food products. The Maillard reaction (MR), a chemical reaction between amino acids and reducing sugars, is a key method for synthesizing pyrazines. Understanding and controlling the generation of pyrazines through the MR can enhance food flavor while minimizing undesirable by-products. Various strategies, including the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, have been explored to optimize pyrazines formation (Yu et al., 2021).

properties

IUPAC Name |

2-chloro-3-methylsulfonylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-4(6)7-2-3-8-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGSIHRYHMJTCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(methylsulfonyl)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)

![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)

![4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730077.png)

![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)

![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)